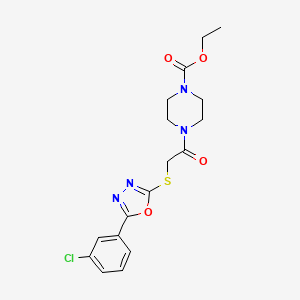![molecular formula C19H19N3O4S2 B2482440 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide CAS No. 2034366-36-2](/img/structure/B2482440.png)
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group, a methylsulfonyl-substituted benzo[d]thiazole moiety, and an isonicotinamide group, making it a multifaceted molecule with diverse reactivity and functionality.
Métodos De Preparación
The synthesis of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the cyclopentyloxy group: This can be done through etherification reactions, where the cyclopentanol is reacted with the benzo[d]thiazole derivative.
Formation of the isonicotinamide moiety: This step involves the coupling of isonicotinic acid or its derivatives with the intermediate compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparación Con Compuestos Similares
Similar compounds to 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide include:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and solvent effects.
2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)-phenol: Exhibits aggregation-induced emission and excited-state intramolecular proton transfer.
Functionalized 2-hydrazinobenzothiazole compounds: Used in various applications, including as corrosion inhibitors.
These compounds share structural similarities with this compound but differ in their specific functional groups and applications, highlighting the uniqueness of each compound.
Propiedades
IUPAC Name |
2-cyclopentyloxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-28(24,25)14-6-7-15-16(11-14)27-19(21-15)22-18(23)12-8-9-20-17(10-12)26-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYNSPJQXUNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2482364.png)
![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B2482374.png)
